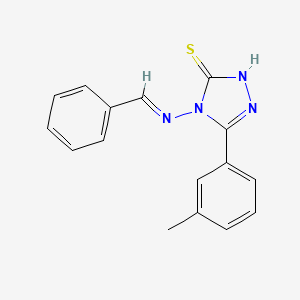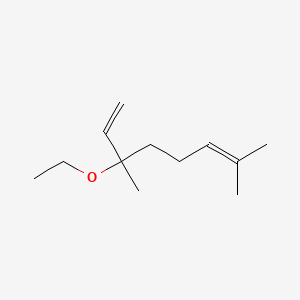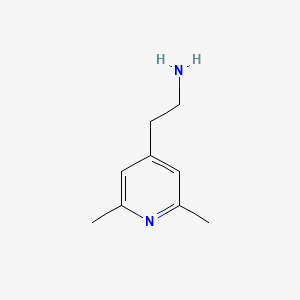
2-(2,6-Dimethylpyridin-4-YL)ethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,6-二甲基吡啶-4-基)乙胺是一种有机化合物,分子式为C9H14N2。它是吡啶的衍生物,其特征在于吡啶环的2位和6位上有两个甲基,4位上有一个乙胺基。
准备方法
合成路线和反应条件
2-(2,6-二甲基吡啶-4-基)乙胺的合成通常涉及用适当的乙胺衍生物对2,6-二甲基吡啶进行烷基化。一种常见的方法是在碱性条件下将2,6-二甲基吡啶与2-溴乙胺反应。反应通常在氢化钠或碳酸钾等碱的存在下进行,并将反应混合物加热以促进所需产物的形成。
工业生产方法
在工业环境中,2-(2,6-二甲基吡啶-4-基)乙胺的生产可以通过类似的合成路线放大。该过程涉及使用大型反应器和优化反应条件,以确保产物的产率高且纯度高。反应参数,例如温度、压力和反应时间,都经过精心控制以实现高效的生产。
化学反应分析
反应类型
2-(2,6-二甲基吡啶-4-基)乙胺可以进行各种化学反应,包括:
氧化: 该化合物可以被氧化形成相应的N-氧化物。
还原: 还原反应可以将该化合物转化为相应的胺衍生物。
取代: 乙胺基可以参与亲核取代反应,从而形成各种取代衍生物。
常用试剂和条件
氧化: 常用的氧化剂包括过氧化氢和间氯过氧苯甲酸。
还原: 通常使用锂铝氢化物或硼氢化钠等还原剂。
取代: 亲核取代反应通常涉及卤代烷或酰氯等试剂。
主要产物
氧化: 形成N-氧化物。
还原: 形成胺衍生物。
取代: 形成取代的乙胺衍生物。
科学研究应用
2-(2,6-二甲基吡啶-4-基)乙胺在科学研究中有多种应用:
化学: 它被用作合成更复杂有机分子的构建块。
生物学: 该化合物因其潜在的生物活性及其与各种生物分子的相互作用而被研究。
医药: 目前正在进行研究,探索其潜在的治疗应用,包括将其用作药物开发的前体。
工业: 它被用于生产特种化学品以及作为各种工业过程中的中间体。
作用机理
2-(2,6-二甲基吡啶-4-基)乙胺的作用机制涉及其与特定分子靶标和途径的相互作用。该化合物可以与受体或酶结合,调节其活性并导致各种生物效应。确切的分子靶标和途径取决于该化合物使用的特定应用和环境。
作用机制
The mechanism of action of 2-(2,6-Dimethylpyridin-4-YL)ethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
类似化合物
- 2-(4,6-二甲基嘧啶-2-基)乙胺
- 2-(2,6-二甲基吗啉-4-基)乙胺
独特性
2-(2,6-二甲基吡啶-4-基)乙胺因其在吡啶环上的特定取代模式而独一无二,这赋予了其独特的化学和生物学特性。与类似化合物相比,它可能表现出不同的反应活性、结合亲和力和生物活性,使其成为各种研究和工业应用中宝贵的化合物。
属性
分子式 |
C9H14N2 |
|---|---|
分子量 |
150.22 g/mol |
IUPAC 名称 |
2-(2,6-dimethylpyridin-4-yl)ethanamine |
InChI |
InChI=1S/C9H14N2/c1-7-5-9(3-4-10)6-8(2)11-7/h5-6H,3-4,10H2,1-2H3 |
InChI 键 |
SVHQGCGNRHMJSD-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=N1)C)CCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-({2-[Methyl(phenyl)amino]-2-oxoethyl}sulfanyl)propanoic acid](/img/structure/B12051852.png)
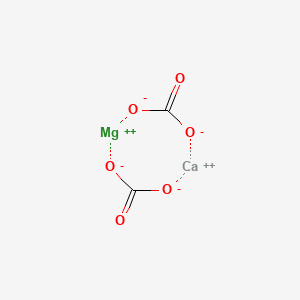
![3-amino-N-(2,4,6-tribromophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B12051871.png)
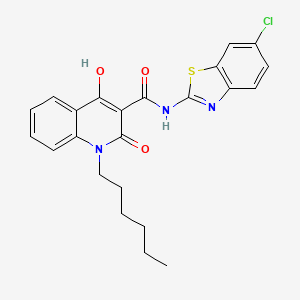

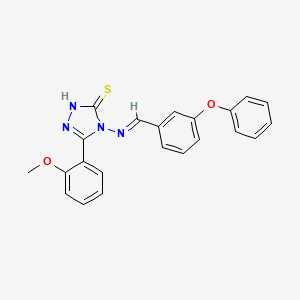
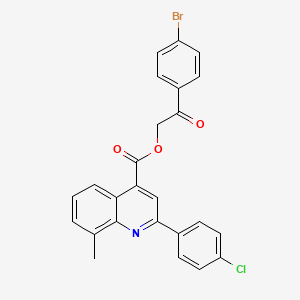
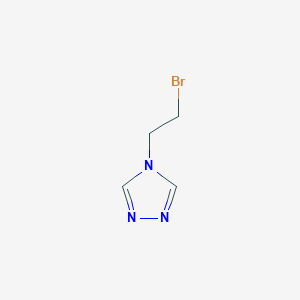
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]-5-(pyrrolidin-1-ylmethyl)triazole-4-carboxamide](/img/structure/B12051909.png)
